molecular formula C26H32N2O3 B15104091 2'-(2-methoxyethyl)-1'-oxo-N-[4-(propan-2-yl)phenyl]-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methoxyethyl)-1'-oxo-N-[4-(propan-2-yl)phenyl]-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B15104091
M. Wt: 420.5 g/mol
InChI Key: KTQMRMLIBGSZFG-UHFFFAOYSA-N
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Description

2’-(2-methoxyethyl)-1’-oxo-N-[4-(propan-2-yl)phenyl]-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure This compound features a spiro[cyclopentane-1,3’-isoquinoline] core, which is known for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-methoxyethyl)-1’-oxo-N-[4-(propan-2-yl)phenyl]-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first construct the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable isoquinoline derivative with a cyclopentane precursor under acidic or basic conditions. The introduction of the methoxyethyl group can be accomplished through an alkylation reaction using 2-methoxyethyl chloride in the presence of a strong base such as sodium hydride. The final step involves the formation of the carboxamide group through an amide coupling reaction using a suitable amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2’-(2-methoxyethyl)-1’-oxo-N-[4-(propan-2-yl)phenyl]-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.

Scientific Research Applications

2’-(2-methoxyethyl)-1’-oxo-N-[4-(propan-2-yl)phenyl]-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2’-(2-methoxyethyl)-1’-oxo-N-[4-(propan-2-yl)phenyl]-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The presence of the spirocyclic core and various functional groups can also influence its binding affinity and selectivity towards different targets.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopentane-1,3’-isoquinoline] derivatives: Compounds with similar spirocyclic cores but different substituents.

    Methoxyethyl-substituted compounds: Molecules with methoxyethyl groups attached to different cores.

    Carboxamide-containing compounds: Compounds with carboxamide groups but different core structures.

Uniqueness

2’-(2-methoxyethyl)-1’-oxo-N-[4-(propan-2-yl)phenyl]-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide stands out due to its combination of a spirocyclic core, methoxyethyl group, and carboxamide functionality

Properties

Molecular Formula

C26H32N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(4-propan-2-ylphenyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C26H32N2O3/c1-18(2)19-10-12-20(13-11-19)27-24(29)23-21-8-4-5-9-22(21)25(30)28(16-17-31-3)26(23)14-6-7-15-26/h4-5,8-13,18,23H,6-7,14-17H2,1-3H3,(H,27,29)

InChI Key

KTQMRMLIBGSZFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CCOC

Origin of Product

United States

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